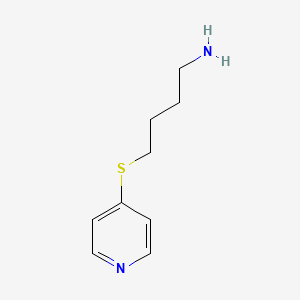

4-(4-Pyridylthio)butanamine

Description

4-(4-Pyridylthio)butanamine is a sulfur-containing amine derivative characterized by a butanamine backbone linked to a 4-pyridylthio group. This compound combines the nucleophilic reactivity of the amine group with the electron-rich aromatic pyridylthio moiety, enabling diverse applications in medicinal chemistry and materials science. Structural determination of such compounds often requires advanced techniques like X-ray crystallography due to subtle spectroscopic distinctions between isomers .

Properties

CAS No. |

88940-39-0 |

|---|---|

Molecular Formula |

C9H14N2S |

Molecular Weight |

182.29 g/mol |

IUPAC Name |

4-pyridin-4-ylsulfanylbutan-1-amine |

InChI |

InChI=1S/C9H14N2S/c10-5-1-2-8-12-9-3-6-11-7-4-9/h3-4,6-7H,1-2,5,8,10H2 |

InChI Key |

OPLQGEFQOGKXOP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1SCCCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between 4-(4-Pyridylthio)butanamine and its analogs:

Key Comparative Insights:

Structural and Functional Diversity: Aromatic Substituents: The pyridylthio group in this compound contrasts with the fluorescent pyrenyl group in 4-(1-Pyrenyl)butanamine. The former’s sulfur atom enables metal coordination (e.g., in copper complexes ), while the latter’s pyrene enables cellulose nanocrystal functionalization via reductive amination . Biological Activity: Piperazinyl butanamines (e.g., compound 6c) exhibit dopamine receptor binding due to their lipophilic aromatic groups, making them CNS drug candidates . In contrast, triphenylbutanamine derivatives (e.g., 11) target KSP for cancer therapy, with enhanced cellular potency and pharmacokinetics .

Synthetic Challenges: Isomer Differentiation: Structural determination of pyridylthio derivatives often requires X-ray crystallography, as NMR and MS may fail to resolve isomers (e.g., dipyrido-1,4-dithiins ). Functional Group Stability: The primary amine in 4-(1-Pyrenyl)butanamine is susceptible to oxidation, necessitating protective strategies during cellulose nanocrystal functionalization .

Analytical Techniques: Spectroscopy: ATR-FTIR distinguishes amine-functionalized compounds (e.g., -NH2 bending at ~1574 cm⁻¹ in 4-(1-Pyrenyl)butanamine ) from non-aminated analogs. Chromatography: LC-MS and reverse-phase HPLC are critical for separating isomers like MDMA and butanamine derivatives in forensic analysis .

Therapeutic vs. Material Applications: Drug Development: Piperazinyl and triphenylbutanamines prioritize bioactivity and metabolic stability , whereas pyridylthio derivatives focus on metal coordination for antimicrobial or catalytic uses . Materials Science: 4-(1-Pyrenyl)butanamine’s fluorescence and amine reactivity make it ideal for nanocellulose modification, enhancing material properties for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.